molecular formula C10H7BrFN B1279632 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile CAS No. 749269-73-6

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No. B1279632
Key on ui cas rn: 749269-73-6
M. Wt: 240.07 g/mol
InChI Key: KVWJVBSLLYGPIM-UHFFFAOYSA-N
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Patent
US08022250B2

Procedure details

A suspension of 4-bromo-3-fluorophenylcyclopropanenitrile (21 mmoles) in methanol (10 ml) is added with a 35% NaOH aqueous solution (40 ml) and a 35% H2O2 aqueous solution (3 ml), then is refluxed for 4 hours, cooled at room temperature and added with 2N HCl (250 ml). The precipitated solid is collected by filtration and redissolved in a 5% NaHCO3 aqueous solution (300 ml). The insoluble fraction is filtered off and the clear filtrate is acidified to pH=2 with 2N HCl. The product precipitates as a white solid, which is recovered by filtration and dried under vacuum.
Quantity
21 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]#N)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[F:13].[OH-:14].[Na+].[OH:16]O.Cl>CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([OH:16])=[O:14])[CH2:10][CH2:9]2)=[CH:4][C:3]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
21 mmol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C1(CC1)C#N)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in a 5% NaHCO3 aqueous solution (300 ml)
FILTRATION
Type
FILTRATION
Details
The insoluble fraction is filtered off
CUSTOM
Type
CUSTOM
Details
The product precipitates as a white solid, which
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C1(CC1)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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